Product packaging for 2-(Chloromethyl)-4-ethyl-1-methoxybenzene(Cat. No.:CAS No. 85944-01-0)

2-(Chloromethyl)-4-ethyl-1-methoxybenzene

Cat. No.: B2847659
CAS No.: 85944-01-0
M. Wt: 184.66
InChI Key: UCKKIUKFDJBVDG-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzene (B151609) Derivatives in Organic Synthesis

Substituted benzene derivatives are fundamental building blocks in organic synthesis, offering a rigid scaffold that can be chemically modified to achieve a vast array of target molecules. The nature and position of substituents on the benzene ring dictate its reactivity and steric properties, allowing chemists to fine-tune its behavior in subsequent reactions. The introduction of functional groups through electrophilic aromatic substitution is a key strategy for elaborating the structure of benzene and its derivatives. These reactions are governed by the electronic effects of the substituents already present on the ring, which can either activate or deactivate the ring towards further substitution and direct incoming electrophiles to specific positions (ortho, meta, or para).

Overview of Chloromethyl- and Methoxy-Substituted Aromatic Systems in Chemical Science

The presence of both a chloromethyl and a methoxy (B1213986) group on an aromatic ring imparts a unique combination of reactivity. The methoxy group (-OCH₃) is a potent activating group due to the ability of the oxygen's lone pairs to donate electron density to the aromatic system through resonance. This effect significantly increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack, and directs incoming substituents primarily to the ortho and para positions.

Conversely, the chloromethyl group (-CH₂Cl) is a highly useful reactive handle. The carbon-chlorine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making chloromethylated aromatics valuable intermediates in the synthesis of more complex molecules. The chloromethyl group itself is considered to be weakly deactivating inductively, but its primary synthetic utility lies in its reactivity as an alkylating agent.

Research Significance and Objectives for 2-(Chloromethyl)-4-ethyl-1-methoxybenzene

The specific arrangement of substituents in this compound makes it a noteworthy target for research. The starting material, 4-ethylanisole (B128215) (or 1-ethyl-4-methoxybenzene), possesses two activating groups: the methoxy group and the ethyl group. Both are ortho, para-directing. The chloromethylation of 4-ethylanisole would be expected to occur at one of the positions ortho to the strongly activating methoxy group.

Chemical Profile and Synthesis

A deeper understanding of this compound requires an examination of its fundamental chemical properties and the methods by which it can be synthesized.

Interactive Data Table: Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 85944-01-0
Molecular Formula C₁₀H₁₃ClO
Molecular Weight 184.66 g/mol
Appearance (Predicted) Colorless to pale yellow liquid
Boiling Point (Predicted) Higher than related compounds due to increased molecular weight
Solubility Expected to be soluble in common organic solvents and insoluble in water

Note: Some physical properties are predicted based on the behavior of structurally similar compounds, as specific experimental data is not widely available.

The synthesis of this compound is most plausibly achieved through the chloromethylation of 4-ethylanisole. This reaction, a variant of the Blanc-Quelet reaction, is a type of electrophilic aromatic substitution. wikipedia.org The reaction typically involves treating the starting aromatic ether with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.org

The mechanism proceeds via the in-situ formation of a highly electrophilic species from formaldehyde and HCl. wikipedia.org This electrophile is then attacked by the electron-rich aromatic ring of 4-ethylanisole. The powerful directing effect of the methoxy group ensures that the substitution occurs at the ortho position, leading to the desired product.

Spectroscopic and Structural Characterization

While specific, published spectra for this compound are not readily accessible, its structural features can be predicted based on the analysis of related compounds.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the chloromethyl group, the ethyl group protons (a quartet and a triplet), and the methoxy group protons (a singlet). The aromatic protons would appear as a complex pattern in the aromatic region (typically δ 6.5-7.5 ppm). The benzylic methylene protons of the -CH₂Cl group would likely be a singlet at around δ 4.5 ppm. The methoxy protons would be a singlet around δ 3.8 ppm.

¹³C NMR Spectroscopy : The carbon NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The carbon of the chloromethyl group would be expected in the range of 40-50 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbon attached to the methoxy group being the most downfield.

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. C-H stretching from the ethyl and methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching of the ether would likely show a strong band around 1250 cm⁻¹. bartleby.com The C-Cl stretching vibration is typically found in the fingerprint region, between 800 and 600 cm⁻¹. Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region could help confirm the substitution pattern of the aromatic ring. nih.gov

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 184, with a characteristic M+2 peak at m/z 186 with roughly one-third the intensity, confirming the presence of one chlorine atom. Fragmentation would likely involve the loss of a chlorine radical to form a stable benzylic carbocation at m/z 149. Further fragmentation of the ethyl group could also be observed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO B2847659 2-(Chloromethyl)-4-ethyl-1-methoxybenzene CAS No. 85944-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4-ethyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-8-4-5-10(12-2)9(6-8)7-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKKIUKFDJBVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloromethyl 4 Ethyl 1 Methoxybenzene

Strategies for the Introduction of the Chloromethyl Moiety

The synthesis of 2-(Chloromethyl)-4-ethyl-1-methoxybenzene is principally achieved through two distinct pathways. The first involves electrophilic chloromethylation of the parent aromatic compound, 4-ethyl-1-methoxybenzene. The second strategy is a two-step process involving the initial synthesis of a hydroxymethyl precursor, (4-ethyl-2-methoxyphenyl)methanol, followed by its subsequent halogenation.

Electrophilic Chloromethylation Reactions

Electrophilic chloromethylation introduces the chloromethyl group directly onto the electron-rich aromatic ring of 4-ethyl-1-methoxybenzene. The strong activating and ortho-, para- directing effects of the methoxy (B1213986) group, combined with the weaker activation by the ethyl group, preferentially direct the incoming electrophile to the position ortho to the methoxy group, as the para position is already substituted.

A common and historically significant method for chloromethylation involves the use of formaldehyde (B43269) and hydrogen chloride. dur.ac.uk This reaction is typically performed by treating the aromatic substrate with a source of formaldehyde, such as paraformaldehyde or an aqueous formalin solution, in the presence of concentrated hydrochloric acid or by bubbling hydrogen chloride gas through the reaction mixture. google.commdma.chprepchem.com

The electrophilic species is generated in situ from the reaction between formaldehyde and HCl. The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield of the desired monochloromethylated product and minimize the formation of byproducts, such as the diphenylmethane (B89790) derivative resulting from subsequent Friedel-Crafts alkylation of the starting material by the product. unive.it For highly activated substrates like 4-ethyl-1-methoxybenzene, the reaction can often proceed without a catalyst. dur.ac.uk

Table 1: Typical Reaction Conditions for Formaldehyde/HCl Chloromethylation

Parameter Condition Purpose
Aromatic Substrate 4-ethyl-1-methoxybenzene The starting material to be functionalized.
Reagents Paraformaldehyde, Hydrogen Chloride Serve as the source for the chloromethylating electrophile.
Solvent Dioxane, Acetic Acid, or Benzene (B151609) To dissolve reactants and facilitate the reaction.
Temperature 45-60°C To control the reaction rate and minimize side reactions. mdma.chprepchem.com

| Reaction Time | 1-6 hours | Varies depending on substrate reactivity and other conditions. google.comprepchem.com |

While activated aromatic rings can undergo chloromethylation without a catalyst, the reaction rate and selectivity can often be improved by the addition of a Lewis acid. google.comresearchgate.net Lewis acids polarize the C=O bond of formaldehyde and facilitate the formation of the electrophilic species, thereby accelerating the reaction. nih.gov

An investigation into the use of various Lewis acids would be critical for optimizing the synthesis of this compound. The choice of catalyst can significantly influence the outcome of the reaction, affecting both the yield and the isomer distribution. dur.ac.uk Common Lewis acids employed in chloromethylation include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). dur.ac.ukgoogle.com The catalytic activity generally follows the order AlCl₃ > SnCl₄ > ZnCl₂. However, stronger Lewis acids can also promote the formation of unwanted byproducts. Therefore, a systematic study to identify the optimal catalyst and its concentration is a key aspect of process development. unive.itresearchgate.net

Table 2: Lewis Acids for Investigation in Chloromethylation

Lewis Acid Potential Advantages Potential Disadvantages
**Zinc Chloride (ZnCl₂) ** Mild catalyst, often effective for activated systems, less prone to side reactions. dur.ac.ukresearchgate.net May require higher temperatures or longer reaction times.
Aluminum Chloride (AlCl₃) Highly active catalyst, can significantly increase reaction rate. nih.gov Strong activity can lead to increased byproduct formation (e.g., diarylmethanes, polychloromethylation). unive.it

| Tin(IV) Chloride (SnCl₄) | Effective catalyst with moderate activity. dur.ac.uk | Can be sensitive to moisture and may be more expensive. |

Halogenation of Hydroxymethyl Aromatic Precursors

An alternative, indirect route to this compound involves the chemical transformation of a hydroxymethyl group. This two-step approach begins with the synthesis of the precursor alcohol, (4-ethyl-2-methoxyphenyl)methanol, followed by its conversion to the target chloride. This method can offer advantages in terms of selectivity and control, avoiding the harsh conditions and potential side reactions associated with direct electrophilic chloromethylation. The precursor alcohol can be synthesized by treating 4-ethyl-1-methoxybenzene with a formylating agent, followed by reduction of the resulting aldehyde.

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for the conversion of primary alcohols, such as (4-ethyl-2-methoxyphenyl)methanol, into their corresponding alkyl chlorides. acsgcipr.orgresearchgate.net The reaction proceeds readily, often at or slightly above room temperature. A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. wikipedia.orgmasterorganicchemistry.com The reaction is often carried out in the presence of a base, like pyridine, to neutralize the HCl generated.

Table 3: Thionyl Chloride-Based Chlorination Procedure

Step Description
1. Reactant Mixing (4-ethyl-2-methoxyphenyl)methanol is dissolved in an inert solvent (e.g., diethyl ether, dichloromethane).
2. Reagent Addition Thionyl chloride is added, typically dropwise, at a controlled temperature (e.g., 0°C to room temperature).
3. Reaction The mixture is stirred for a specified period until the conversion is complete.
4. Workup The reaction mixture is carefully quenched, and the organic product is isolated, washed, and dried.

| 5. Purification | The crude product is purified, often by distillation under reduced pressure. |

Phosphorus pentachloride (PCl₅) is another classical and potent reagent for the chlorination of alcohols. doubtnut.comresearchgate.net It readily converts primary benzyl (B1604629) alcohols to benzyl chlorides. wikipedia.org The reaction involves the attack of the alcohol's hydroxyl group on the phosphorus atom, leading to the displacement of a chloride ion and subsequent formation of the alkyl chloride.

The main byproducts of this reaction are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). wikipedia.org Unlike the gaseous byproducts from the thionyl chloride reaction, POCl₃ is a high-boiling liquid, which may require more rigorous purification techniques, such as fractional distillation, to separate it from the desired product. The choice between thionyl chloride and phosphorus pentachloride often depends on the specific substrate, desired purity, and the practical considerations of byproduct removal. wikipedia.org

Table 4: Comparison of Chlorinating Agents for Hydroxymethyl Precursors

Feature Thionyl Chloride (SOCl₂) Phosphorus Pentachloride (PCl₅)
Reactivity High High
Byproducts SO₂ (gas), HCl (gas) wikipedia.org POCl₃ (liquid), HCl (gas) wikipedia.org
Product Isolation Generally simpler due to gaseous byproducts. May require fractional distillation to remove POCl₃.

| Reaction Conditions | Typically mild (0°C to reflux). | Often mild, but can be exothermic. |

Synthesis of (4-Ethyl-1-methoxy-2-phenyl)methanol Intermediates (by analogy to 2-chloro-4-(hydroxymethyl)-1-methoxybenzene synthesis)

The synthesis of the target compound, this compound, can be conceptualized through the preparation of key intermediates, such as the corresponding hydroxymethyl derivative. By analogy, the synthesis of related structures like (4-Ethylphenyl)(2-methoxyphenyl)methanol provides a viable synthetic blueprint. One established method for producing such diaryl methanol (B129727) structures is the Grignard reaction. smolecule.com This process would involve the reaction of a Grignard reagent derived from an appropriately substituted bromobenzene, such as 4-ethylphenyl bromide, with an aromatic aldehyde, like 2-methoxybenzaldehyde. The subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the desired alcohol. smolecule.com

Applying this logic to a more direct precursor for the target compound, one could envision the synthesis of (4-ethyl-2-(hydroxymethyl)phenyl)(methyl) ether. This would follow a similar strategic approach, potentially starting from 2-bromo-5-ethylanisole. The formation of the Grignard reagent followed by reaction with formaldehyde would yield the desired hydroxymethyl intermediate. This intermediate is crucial as the hydroxyl group can then be converted to a chloromethyl group through various chlorinating agents.

This analogous pathway is supported by established syntheses of similar building blocks, such as 2-chloro-4-hydroxybenzaldehyde, which can be readily converted to its methoxy derivative through Williamson ether synthesis using reagents like methyl iodide and a base such as potassium carbonate. chemicalbook.com

Regioselective Synthesis and Isomer Control

Achieving high yields of the desired this compound isomer necessitates a deep understanding of the electronic effects that substituents exert on the aromatic ring during electrophilic aromatic substitution.

Directing Group Effects in Electrophilic Aromatic Substitution for 4-Ethyl-1-methoxybenzene

The regiochemical outcome of the chloromethylation of 4-ethyl-1-methoxybenzene is governed by the directing effects of the two substituents already present on the benzene ring: the methoxy group (-OCH₃) and the ethyl group (-CH₂CH₃). Both of these groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org They achieve this by donating electron density to the ring, which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. organicchemistrytutor.comyoutube.com

Crucially, both the methoxy and ethyl groups are ortho, para-directors. leah4sci.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Methoxy Group (-OCH₃): This is a strongly activating group. The oxygen atom, through its lone pairs, can donate electron density into the aromatic π-system via resonance (+M effect). libretexts.orgorganicchemistrytutor.com This effect strongly enriches the electron density at the ortho and para positions, making them highly nucleophilic. youtube.com

Ethyl Group (-CH₂CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect).

In 4-ethyl-1-methoxybenzene, the para position relative to the methoxy group is already occupied by the ethyl group. Therefore, the directing effects of both groups must be considered in tandem. The methoxy group strongly activates the C2 (ortho) and C6 (ortho) positions. The ethyl group activates its ortho positions (C3 and C5) and its para position (C1, which holds the methoxy group). The directing influence of the methoxy group is significantly stronger than that of the ethyl group. Consequently, substitution is overwhelmingly directed to the positions ortho to the methoxy group. The chloromethylation will therefore primarily occur at the C2 position, leading to the desired product.

Table 1: Directing Group Effects in 4-Ethyl-1-methoxybenzene

Substituent Position Activating/Deactivating Directing Effect Influence on Chloromethylation
Methoxy (-OCH₃) C1 Strongly Activating Ortho, Para Strongly directs the incoming electrophile to the C2 position.

Methodologies for Ortho-Chloromethylation Relative to Methoxy Group

Chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. google.com Given the strong ortho-directing effect of the methoxy group in 4-ethyl-1-methoxybenzene, standard chloromethylation conditions can be employed to achieve the desired regioselectivity.

A common method for chloromethylation involves the use of a formaldehyde source, such as paraformaldehyde, and hydrogen chloride (HCl) gas, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). google.comresearchgate.net The reaction proceeds through the in-situ formation of a highly reactive electrophile, the chloromethyl cation (⁺CH₂Cl) or a related species.

The mechanism involves the protonation of formaldehyde by the acid, followed by reaction with chloride ions to generate chloromethanol. Further protonation and loss of water yield the electrophilic species, which is then attacked by the electron-rich aromatic ring of 4-ethyl-1-methoxybenzene. As dictated by the powerful directing effect of the methoxy group, this attack occurs preferentially at the C2 position, leading to the formation of this compound. While some minor isomers might form, the electronic guidance provided by the methoxy substituent ensures that the ortho-substituted product is the major component. google.com

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process. Advanced reactor technologies and green chemistry principles are central to optimizing the synthesis of this compound.

Implementation of Continuous Flow Reactor Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous intermediates, as is common in chloromethylation. mit.edumt.com In a continuous flow system, reagents are pumped through a network of tubes or microreactors where they mix and react. tue.nl

The key benefits of this approach include:

Enhanced Safety: The small reactor volumes mean that only a minimal amount of reactive material is present at any given time, drastically reducing the risks associated with thermal runaways or the handling of toxic reagents. researchgate.netajinomoto.com

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for exceptionally rapid and efficient heating or cooling. researchgate.net This precise temperature control can minimize the formation of byproducts and improve selectivity.

Increased Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent and higher-quality product streams. mit.eduajinomoto.com

Scalability: Scaling up a reaction in a flow system often involves running the reactor for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often simpler and more predictable than scaling up batch reactors.

For the chloromethylation of 4-ethyl-1-methoxybenzene, a flow system would allow for the safe in-situ generation and immediate consumption of the reactive chloromethylating agent, minimizing potential hazards. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Reactors for Chloromethylation

Feature Batch Reactor Continuous Flow Reactor
Safety Higher risk due to large volumes of hazardous materials. Inherently safer due to small reaction volumes. ajinomoto.com
Heat Transfer Slower and less efficient, potential for "hot spots". Excellent and rapid, allowing precise temperature control. researchgate.net
Process Control Parameters can vary within the vessel. Precise control over residence time, temperature, and mixing. mit.edu
Yield & Selectivity Can be lower due to side reactions and temperature gradients. Often higher due to superior process control. ajinomoto.com

| Scalability | Complex, often requires re-optimization. | More straightforward through extended operation or numbering-up. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. uniroma1.it Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.

Key green chemistry strategies include:

Waste Prevention: Designing syntheses to minimize the generation of waste is a primary goal. nih.gov This can be achieved through high-yield reactions and the use of catalytic rather than stoichiometric reagents.

Atom Economy: The process should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com

Use of Safer Solvents and Reagents: Whenever practicable, the use of hazardous substances should be eliminated or replaced with safer alternatives. nih.gov For instance, exploring alternatives to chlorinated solvents or highly corrosive acids is a key objective. Toluene (B28343) is often considered a greener substitute for more toxic solvents like benzene. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are only required in small amounts and can, in principle, be recycled and reused. researchgate.net Using a recyclable solid acid catalyst for the chloromethylation instead of a single-use Lewis acid could be a greener approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. nih.gov Flow chemistry can also contribute to energy efficiency through better heat integration.

By integrating these principles, the synthesis can be made more efficient, less hazardous, and more sustainable. mdpi.com

Table 3: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application in Synthesis of this compound
Waste Prevention Optimize reaction conditions for maximum yield and selectivity to reduce byproducts. nih.gov
Atom Economy Utilize catalytic methods to ensure a higher percentage of reactant atoms end up in the product. mdpi.com
Safer Solvents Replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as toluene or explore solvent-free conditions. nih.govmdpi.com
Design for Energy Efficiency Employ continuous flow reactors for better heat management; investigate catalysts that operate at lower temperatures. nih.gov

| Use of Catalysis | Replace stoichiometric Lewis acids with recyclable solid acid catalysts to minimize waste. researchgate.net |

Reaction Mechanisms and Reactivity Profiles of 2 Chloromethyl 4 Ethyl 1 Methoxybenzene

Nucleophilic Substitution Pathways at the Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring makes the compound a benzylic halide. Benzylic halides are notable for their enhanced reactivity in nucleophilic substitution reactions, capable of proceeding through both SN1 and SN2 mechanisms. quora.comyoutube.com The specific pathway is often influenced by the reaction conditions and the electronic nature of the substituents on the aromatic ring. researchgate.netyoutube.com

The competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways is a central theme in the reactivity of benzylic halides. quora.com The structure of 2-(chloromethyl)-4-ethyl-1-methoxybenzene contains features that can support either mechanism.

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. quora.com Benzylic carbocations are inherently stable due to the delocalization of the positive charge into the adjacent aromatic ring through resonance. quora.comyoutube.com In the case of this compound, this stability is further enhanced by the presence of electron-donating groups on the ring. The methoxy (B1213986) group at the para position relative to the developing positive charge and the ethyl group both contribute electron density, significantly stabilizing the benzylic carbocation. youtube.com This enhanced stability lowers the activation energy for carbocation formation, making the SN1 pathway particularly favorable, especially with weak nucleophiles or in polar protic solvents. youtube.com

The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom as the leaving group departs, proceeding through a single transition state. quora.com For primary benzylic halides, the SN2 pathway is often competitive. The reactivity trend for SN2 reactions generally follows the order: benzylic/allylic > methyl > 1° > 2° > 3°. youtube.com While the substituents on the ring can sterically hinder the backside attack required for an SN2 reaction, the primary nature of the chloromethyl group in this compound means that SN2 reactions are still highly plausible, particularly with strong, unhindered nucleophiles in polar aprotic solvents. youtube.comresearchgate.net Electron-withdrawing groups on the ring tend to favor the SN2 mechanism, whereas the electron-donating methoxy and ethyl groups in this molecule may slightly disfavor it relative to the SN1 pathway. youtube.com

Table 1: Comparison of SN1 and SN2 Mechanisms for this compound

FeatureSN1 MechanismSN2 Mechanism
Kinetics First-order rate law: Rate = k[Substrate]Second-order rate law: Rate = k[Substrate][Nucleophile]
Intermediate Benzylic carbocation, stabilized by resonance and electron-donating groups (methoxy, ethyl). quora.comyoutube.comA single, five-coordinate transition state. quora.com
Stereochemistry Leads to racemization if the carbon were chiral.Results in inversion of stereochemistry.
Favored by Weak nucleophiles, polar protic solvents, and electron-donating groups that stabilize the carbocation. youtube.comStrong nucleophiles, polar aprotic solvents, and less steric hindrance at the reaction center. researchgate.net

The electrophilic carbon of the chloromethyl group readily reacts with a variety of nucleophiles to form new carbon-heteroatom bonds.

Amines: Reaction with primary or secondary amines yields the corresponding secondary or tertiary benzylic amines, respectively. These reactions, often referred to as N-alkylation, are fundamental in the synthesis of many nitrogen-containing compounds.

Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react efficiently to produce thioethers (sulfides). The high nucleophilicity of sulfur ensures that this reaction is typically rapid.

Alkoxides: Alkoxides, the conjugate bases of alcohols, react to form benzyl (B1604629) ethers. This is a classic Williamson ether synthesis, where the benzylic halide serves as the electrophile.

Table 2: Products from Nucleophilic Substitution with this compound

NucleophileReagent ExampleProduct ClassProduct Name
AmineDiethylamineTertiary AmineN,N-diethyl-1-(4-ethyl-2-methoxyphenyl)methanamine
ThiolEthanethiolThioether2-((Ethylthio)methyl)-4-ethyl-1-methoxybenzene
AlkoxideSodium methoxideEther4-Ethyl-1-methoxy-2-(methoxymethyl)benzene

Electrophilic Aromatic Substitution Reactions of the Benzene Core

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups. wikipedia.org The position of electrophilic attack is determined by the combined directing effects of these substituents. organicchemistrytutor.comwikipedia.org

Both the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are activating and ortho-, para-directing. wikipedia.orgvaia.com

Methoxy Group (-OCH₃): This is a strongly activating group. organicchemistrytutor.com It donates electron density to the ring primarily through a powerful positive resonance effect (+M), which involves the delocalization of a lone pair from the oxygen atom into the π-system. vaia.comwikipedia.org This significantly increases the electron density at the ortho and para positions, making them highly susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com It also has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but the resonance effect is dominant. wikipedia.org

Ethyl Group (-CH₂CH₃): This is a weakly activating group that donates electron density through a positive inductive effect (+I), pushing electrons into the ring and stabilizing the carbocation intermediate (arenium ion). vaia.com

In this compound, the substituents are positioned at C1 (methoxy), C2 (chloromethyl), and C4 (ethyl). The powerful methoxy group directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4). The ethyl group directs to its ortho positions (C3 and C5) and its para position (C1). The directing effects are summarized below:

Position 1: Methoxy group

Position 2: Chloromethyl group (weakly deactivating, ortho-, para-director)

Position 3: Activated by ethyl (ortho)

Position 4: Ethyl group

Position 5: Activated by ethyl (ortho)

Position 6: Activated by methoxy (ortho)

The methoxy group is the most powerful activating group, so it will primarily control the position of substitution. organicchemistrytutor.com Its para position (C4) is blocked by the ethyl group. One of its ortho positions (C2) is blocked by the chloromethyl group. Therefore, the most likely position for electrophilic attack is C6, which is ortho to the strongly activating methoxy group. Position C5, ortho to the ethyl group, is also activated but to a lesser extent.

Table 3: Electronic Effects and Directing Influence of Substituents

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-OCH₃1+M >> -IStrongly ActivatingOrtho, Para
-CH₂Cl2-IWeakly DeactivatingOrtho, Para
-CH₂CH₃4+IWeakly ActivatingOrtho, Para

Electrophilic halogenation, such as bromination (with Br₂ and a Lewis acid like FeBr₃) or chlorination (with Cl₂ and AlCl₃), would proceed according to the directing effects discussed above. wikipedia.org Given the high activation of the ring, these reactions are expected to be rapid.

The primary site of halogenation would be the most nucleophilic position on the ring. Based on the analysis of directing effects, the major product would result from substitution at the C6 position, which is ortho to the highly activating methoxy group and meta to the ethyl group. A minor product might form from substitution at the C5 position, which is ortho to the ethyl group and meta to the methoxy group.

Predicted Major Product of Bromination: 1-Bromo-2-(chloromethyl)-4-ethyl-5-methoxybenzene.

Transformations Involving the Methoxy Substituent

The ether linkage of the methoxy group is generally stable but can be cleaved under specific, harsh conditions. The most common transformation is demethylation to form a phenol. This is typically achieved by refluxing the anisole (B1667542) derivative with a strong acid, most effectively hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the iodide ion on the methyl group in an SN2-type reaction, releasing methyl iodide and the corresponding phenol.

Reaction: this compound + HI → 2-(Chloromethyl)-4-ethylphenol + CH₃I

This transformation is valuable for converting the electron-donating methoxy group into a hydroxyl group, which has different reactivity and directing effects.

Ethereal Cleavage Reactions

The methoxy group in this compound, an aryl methyl ether, can be cleaved to reveal the corresponding phenol. This transformation typically requires strong Lewis acids or proton acids to activate the ether oxygen. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. nih.govcore.ac.uk

The mechanism of BBr₃-mediated ether cleavage is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. gvsu.edunih.gov This coordination enhances the electrophilicity of the methyl carbon. Subsequent nucleophilic attack by a bromide ion on the methyl group proceeds via an Sₙ2 mechanism, leading to the cleavage of the carbon-oxygen bond. nih.govcore.ac.uk The reaction ultimately yields the corresponding phenoxy-dibromoborane intermediate, which upon aqueous workup, affords the phenol, 2-(chloromethyl)-4-ethylphenol.

Recent computational studies suggest a more complex mechanism, particularly when substoichiometric amounts of BBr₃ are used. These studies propose a pathway involving charged intermediates where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govcore.ac.uknih.gov The reaction may proceed through a bimolecular process where a bromide from one ether-BBr₃ adduct attacks the methyl group of a second adduct. gvsu.edu

ReagentGeneral ConditionsProductTypical Yield (%)
BBr₃CH₂Cl₂, 0 °C to rt2-(Chloromethyl)-4-ethylphenol>90
HBrAcetic acid, reflux2-(Chloromethyl)-4-ethylphenolVariable
HIReflux2-(Chloromethyl)-4-ethylphenolVariable

Oxidative Pathways of the Methoxy Group

The methoxy group of this compound can be targeted through oxidative reactions, leading to demethylation or further oxidation of the aromatic ring. Oxidative demethylation can be achieved using various reagents, often under more forceful conditions than ethereal cleavage. In some cases, oxidation can lead to the formation of quinones, particularly if the aromatic ring is sufficiently activated.

Oxidizing AgentGeneral ConditionsMajor Product(s)
Ceric Ammonium (B1175870) Nitrate (CAN)Acetonitrile/water, rt2-(Chloromethyl)-4-ethylphenol
Nitrous acidAcetic acidPotential for quinone formation
Fremy's salt (Potassium nitrosodisulfonate)Aqueous solutionOrtho- and para-quinones

This table illustrates potential oxidative pathways for methoxybenzene derivatives. Specific outcomes for this compound may vary based on steric and electronic factors.

Reductive Transformations of Halogenated Moieties

Reduction of the Chloromethyl Group

The chloromethyl group in this compound is a benzylic halide, making it susceptible to a variety of reductive transformations. The primary product of this reduction is 2-ethyl-4-methylanisole (B15402051) (1-ethyl-4-methoxy-2-methylbenzene).

Common methods for the reduction of benzylic halides include catalytic hydrogenation and reduction with metal hydrides. Catalytic hydrogenation typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or transfer hydrogenation reagents like ammonium formate.

Metal hydrides, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are also effective reducing agents for benzylic halides. LiAlH₄ is a powerful reducing agent that readily converts the chloromethyl group to a methyl group. NaBH₄ is a milder reducing agent and may require harsher conditions or the use of a co-solvent like DMF to achieve the same transformation.

Reducing AgentGeneral ConditionsProduct
H₂, Pd/CEthanol, rt, 1 atm2-Ethyl-4-methylanisole
LiAlH₄THF or Et₂O, 0 °C to rt2-Ethyl-4-methylanisole
NaBH₄DMF or DMSO, elevated temp.2-Ethyl-4-methylanisole
Zn, HClAcetic acid, rt2-Ethyl-4-methylanisole

This table provides an overview of common methods for the reduction of benzylic chlorides. The specific conditions for this compound may require optimization.

Selective Reduction of Aromatic Halogenation

While this compound itself does not possess a halogen on the aromatic ring, this section is included for completeness regarding reductive transformations of halogenated aromatic compounds. Should the aromatic ring of this molecule be halogenated in a subsequent step, selective dehalogenation could be a relevant transformation.

The selective reduction of aromatic halogens in the presence of other reducible functional groups, such as a chloromethyl group, can be challenging. The choice of catalyst and reaction conditions is crucial. For instance, certain palladium catalysts can be selective for the hydrogenolysis of aryl halides over benzylic halides under specific conditions. Dissolving metal reductions, such as the Birch reduction, can also be employed for dehalogenation, though these conditions might also affect other parts of the molecule.

Radical Reactions Involving the Benzylic Position

The benzylic C-H bonds of the chloromethyl group in this compound are activated towards radical formation due to the resonance stabilization of the resulting benzylic radical by the adjacent benzene ring. This reactivity allows for a range of radical-mediated transformations at the benzylic position.

One common radical reaction is free-radical halogenation, which can introduce additional halogen atoms at the benzylic position. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light would be expected to yield 2-(bromochloromethyl)-4-ethyl-1-methoxybenzene.

The benzylic chloride can also participate in atom transfer radical polymerization (ATRP), acting as an initiator for the polymerization of various monomers. In this process, the carbon-chlorine bond is homolytically cleaved in the presence of a transition metal catalyst to generate a benzylic radical that initiates the polymerization chain.

Reaction TypeReagentsExpected Product
Free-radical brominationNBS, AIBN, CCl₄, reflux2-(Bromochloromethyl)-4-ethyl-1-methoxybenzene
Atom Transfer Radical Polymerization (ATRP)Monomer (e.g., styrene), CuBr/ligandPolystyrene with a 2-(4-ethyl-1-methoxybenzyl) end group

This table outlines potential radical reactions at the benzylic position of this compound based on established principles of radical chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloromethyl 4 Ethyl 1 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environments of protons and carbons, as well as their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-(Chloromethyl)-4-ethyl-1-methoxybenzene is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronic effects of the substituents on the benzene (B151609) ring: the electron-donating methoxy (B1213986) (-OCH₃) and ethyl (-CH₂CH₃) groups, and the electron-withdrawing chloromethyl (-CH₂Cl) group.

The aromatic region of the spectrum is expected to show signals for the three protons on the benzene ring. Due to the 1,2,4-trisubstitution pattern, these protons are chemically distinct and will likely appear as a complex set of multiplets resulting from spin-spin coupling. The proton ortho to the methoxy group and meta to the chloromethyl group would likely resonate at the most upfield position in the aromatic region due to the strong shielding effect of the methoxy group. Conversely, the proton ortho to the chloromethyl group would be the most deshielded.

The aliphatic region will feature signals for the methoxy, ethyl, and chloromethyl protons. The methoxy protons will appear as a sharp singlet, typically around 3.8 ppm. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a characteristic pattern arising from their mutual coupling. The chloromethyl protons are expected to produce a singlet in a region deshielded by the adjacent chlorine atom, likely around 4.5-4.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.8 - 7.3Multiplet
-CH₂Cl4.5 - 4.7Singlet
-OCH₃~3.8Singlet
-CH₂CH₃~2.6Quartet
-CH₂CH₃~1.2Triplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the methoxy group is expected to be significantly shielded, while the carbons ortho and para to it will also experience some shielding. The carbon bearing the chloromethyl group will be deshielded.

For the closely related compound, 4-ethylanisole (B128215), the reported ¹³C NMR chemical shifts provide a valuable reference. chemicalbook.com The introduction of a chloromethyl group at the 2-position will induce further shifts in the aromatic signals. The carbon of the chloromethyl group itself will appear at a characteristic downfield position due to the electronegativity of the chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Quaternary Aromatic C-OCH₃155 - 160
Quaternary Aromatic C-CH₂CH₃140 - 145
Quaternary Aromatic C-CH₂Cl130 - 135
Aromatic CH110 - 130
-OCH₃~55
-CH₂Cl45 - 50
-CH₂CH₃~28
-CH₂CH₃~15

Note: These are predicted values based on analogous structures and may vary.

Multi-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. youtube.comsdsu.edu For this compound, this would be most informative in confirming the coupling between the methylene and methyl protons of the ethyl group and in untangling the coupling network of the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the singlet of the methoxy protons to the methoxy carbon signal. rsc.org

Dynamic NMR Spectroscopy for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. researchgate.net In the case of this compound, hindered rotation around the bond connecting the chloromethyl group to the benzene ring could be a subject of DNMR studies. At sufficiently low temperatures, the rotation around this bond may become slow enough to make the two benzylic protons of the -CH₂Cl group diastereotopic, leading to the observation of two separate signals instead of a singlet. The barrier to this rotation in benzyl (B1604629) chloride has been determined to be approximately 2.1 ± 0.4 kcal/mol, with the low-energy conformation having the C-Cl bond in a plane perpendicular to the aromatic ring. cdnsciencepub.com Similar studies could be performed on this compound to understand the influence of the other ring substituents on this rotational barrier.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

The FT-IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its structural features. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Key expected absorptions include:

Aromatic C-H stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the ethyl and chloromethyl groups will be observed in the 3000-2850 cm⁻¹ range.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to several bands in the 1600-1450 cm⁻¹ region. tum.de

C-O stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected around 1250 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration of the chloromethyl group typically appears in the 800-600 cm⁻¹ region.

Out-of-plane C-H bending: The out-of-plane C-H bending vibrations of the aromatic protons are highly characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene, characteristic bands are expected in the 900-800 cm⁻¹ region. tum.descispace.comresearchgate.net

Table 3: Predicted FT-IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Weak to Medium
Aliphatic C-H stretch3000 - 2850Medium
Aromatic C=C stretch1600 - 1450Medium to Strong
C-O stretch (ether)~1250Strong
Aromatic C-H out-of-plane bend900 - 800Strong
C-Cl stretch800 - 600Medium to Strong

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a vital analytical tool, providing information on molecular vibrational modes that are complementary to those observed in infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which makes it ideal for characterizing the skeletal structure of aromatic compounds.

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Strong signals from the ethyl and chloromethyl groups are expected between 2850 and 3000 cm⁻¹.

Ring Vibrations: The benzene ring would produce a series of characteristic bands between 1000 and 1650 cm⁻¹. A particularly strong band for the ring breathing mode is anticipated around 1000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond in the chloromethyl group would exhibit a characteristic stretching vibration, typically in the 650-850 cm⁻¹ range.

C-O-C Stretching: The methoxy group's ether linkage would produce stretching vibrations, contributing to the fingerprint region of the spectrum.

These predicted bands, once experimentally verified, would provide a unique vibrational fingerprint for the molecule, useful for identification and quality control.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₁₀H₁₃ClO. The theoretical exact mass can be calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Isotopic Masses for C₁₀H₁₃ClO

Isotope Exact Mass (Da)
¹²C 12.000000
¹H 1.007825
³⁵Cl 34.968853

An HRMS analysis would be expected to yield a measured mass for the molecular ion [M]⁺ that closely matches the calculated theoretical exact mass of 184.0655 Da. The presence of chlorine would also be confirmed by the characteristic isotopic pattern of the molecular ion peak, with an [M+2]⁺ peak (containing ³⁷Cl) approximately one-third the intensity of the [M]⁺ peak (containing ³⁵Cl).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of volatile compounds and for obtaining their electron ionization (EI) mass spectra.

In a GC-MS analysis of a sample of this compound, the compound would first travel through a GC column, separating it from any impurities. The retention time would be characteristic of the compound under the specific GC conditions. Upon elution from the column, the molecule would enter the mass spectrometer, where it is ionized, typically by electron impact. This process generates a molecular ion and a series of fragment ions, which constitute the mass spectrum. While a specific chromatogram for this compound is not available, data for the related compound 1-ethyl-4-methoxybenzene shows a clear peak in its GC-MS analysis, which is a result that would be similarly expected for the title compound. nih.gov

Elucidation of Mass Fragmentation Pathways

The mass spectrum generated by GC-MS provides a fragmentation pattern that acts as a molecular fingerprint. The fragmentation of this compound under electron ionization would be expected to proceed through several predictable pathways based on the stability of the resulting carbocations.

The molecular ion ([C₁₀H₁₃ClO]⁺˙) would have an expected m/z of 184 (for ³⁵Cl). Key fragmentation pathways would likely include:

Loss of Chlorine Radical: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl), forming a stable benzylic carbocation. This would be a highly favored pathway.

[C₁₀H₁₃ClO]⁺˙ → [C₁₀H₁₃O]⁺ + •Cl

Expected fragment m/z: 149

Benzylic Cleavage (Loss of Ethyl Group): Cleavage of the bond between the ethyl group and the aromatic ring is a common fragmentation for alkylbenzenes. However, the formation of the benzylic cation from the chloromethyl group is more likely.

Formation of Tropylium Ion: The initial benzylic cation (m/z 149) could potentially rearrange to a stable tropylium-like ion, a common feature in the mass spectra of substituted benzyl compounds.

Loss of Methyl Radical from Methoxy Group: Cleavage of a methyl radical from the methoxy group.

[C₁₀H₁₃ClO]⁺˙ → [C₉H₁₀ClO]⁺ + •CH₃

Expected fragment m/z: 169

Analysis of the mass spectrum of the related compound p-ethylbenzyl chloride (which lacks the methoxy group) shows a base peak corresponding to the loss of the chlorine atom, resulting in the ethylbenzyl cation. nist.gov A similar primary fragmentation is anticipated for this compound.

Table 2: Predicted Key Mass Fragments for this compound

m/z (for ³⁵Cl) Proposed Fragment Ion Description
184 [C₁₀H₁₃ClO]⁺˙ Molecular Ion [M]⁺
186 [C₁₀H₁₃³⁷ClO]⁺˙ Isotopic Molecular Ion [M+2]⁺
169 [C₉H₁₀ClO]⁺ Loss of •CH₃

X-ray Crystallography for Crystalline State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details, confirming the compound's connectivity and stereochemistry.

For a successful X-ray crystallographic analysis, this compound must first be grown into a high-quality single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

As no crystal structure for this specific compound has been deposited in crystallographic databases, its detailed solid-state conformation is unknown. A crystallographic study would definitively establish the relative orientations of the chloromethyl, ethyl, and methoxy substituents on the benzene ring. This information is crucial for understanding intermolecular interactions in the solid state, such as potential C-H···π or other weak interactions, which govern the crystal packing.

Other Advanced Analytical Techniques

Beyond the core methods described, other advanced techniques could provide further structural insights. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, would be essential for confirming the carbon-hydrogen framework. Two-dimensional NMR experiments (like COSY and HSQC) would establish the connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the substitution pattern on the aromatic ring.

Theoretical and Computational Investigations of 2 Chloromethyl 4 Ethyl 1 Methoxybenzene

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These computational methods solve the Schrödinger equation (or approximations of it) for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 2-(Chloromethyl)-4-ethyl-1-methoxybenzene would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to model the electron density and, from it, derive the molecule's energy and structure.

The primary output of a geometry optimization would be the molecule's lowest-energy three-dimensional structure. This would provide precise bond lengths, bond angles, and dihedral angles. Such a calculation would reveal, for instance, the orientation of the chloromethyl and ethyl groups relative to the methoxybenzene ring. From the optimized structure, one could then calculate various electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map, which indicates regions of positive and negative charge.

Ab Initio Calculations for Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles without empirical parameterization, could be employed for more accurate energy and property calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory would provide a higher level of theory.

These calculations would yield highly accurate predictions of the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy. This data is crucial for understanding the thermodynamic stability of this compound. Furthermore, these methods are often used to predict spectroscopic properties with high fidelity.

Conformational Analysis and Potential Energy Surfaces

The presence of flexible groups—specifically the ethyl and chloromethyl side chains—means that this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them.

This is typically achieved by systematically rotating the dihedral angles of the flexible bonds (e.g., the C-C bond of the ethyl group and the C-C bond connecting the chloromethyl group to the ring) and calculating the energy at each step. The results would be plotted on a potential energy surface (PES), which maps the molecule's energy as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and assign experimental spectra.

Computational Prediction of Vibrational Spectra

Following a geometry optimization and frequency calculation (typically using DFT), a theoretical vibrational spectrum (Infrared and Raman) can be generated. Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as C-H stretching, C=C ring stretching, or CH2 scissoring.

A data table comparing theoretical and experimental frequencies is a standard practice in computational chemistry papers. However, without experimental or computational data for this specific molecule, such a table cannot be constructed.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is commonly used to predict the ¹H and ¹³C NMR chemical shifts.

The calculations would provide theoretical chemical shift values for each unique hydrogen and carbon atom in this compound relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These predicted shifts would be instrumental in assigning peaks in an experimental NMR spectrum. For example, the calculation would distinguish between the chemical shifts of the aromatic protons and those on the ethyl and chloromethyl groups.

Electronic Absorption Spectra (UV-Vis) Simulations

The simulation of UV-Vis spectra, typically performed using Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for understanding the electronic transitions within a molecule. This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. However, no published TD-DFT studies or simulated spectral data for this compound could be located.

Reactivity and Reaction Pathway Modeling

Modeling the reactivity and potential reaction pathways of a compound involves several computational techniques to understand its chemical behavior under various conditions.

Transition State Analysis and Reaction Energetics

This analysis is crucial for determining the feasibility and kinetics of a chemical reaction. It involves locating the transition state structures on the potential energy surface and calculating the activation energies. This provides insight into reaction mechanisms and rates. There is currently no available research detailing transition state analyses or reaction energetics for reactions involving this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict and understand how molecules interact, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). While this is a common computational analysis, specific MEP maps for this compound have not been published.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

FMO theory examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energies and shapes of these orbitals are key indicators of its ability to donate or accept electrons in a reaction. A search for computational studies on this compound yielded no specific data on its HOMO-LUMO gap or orbital distributions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This provides a detailed understanding of the conformational dynamics, interactions with solvents, and other time-dependent properties. No MD simulation studies focused on the dynamic behavior of this compound are available in the current body of scientific literature.

Synthetic Applications and Derivatization Strategies of 2 Chloromethyl 4 Ethyl 1 Methoxybenzene As an Advanced Intermediate

Utilization in the Synthesis of Complex Organic Molecules

2-(Chloromethyl)-4-ethyl-1-methoxybenzene serves as a versatile building block in the synthesis of more complex organic molecules. Its utility stems from the presence of a reactive chloromethyl group attached to a substituted benzene (B151609) ring. This functionality allows for the introduction of the 4-ethyl-1-methoxybenzyl moiety into a variety of molecular scaffolds.

One notable application is in the preparation of monomers for conjugated polymers. For instance, the related compound 1,4-bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene is a key monomer for the synthesis of poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV), a material of interest in organic electronics. researchgate.net The synthesis involves the chloromethylation of a substituted methoxybenzene derivative, highlighting the importance of the chloromethyl group in facilitating polymerization reactions. researchgate.net

The reactivity of the benzylic chloride in this compound allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures. These reactions are often catalyzed by transition metals and have become indispensable tools in modern organic synthesis for creating molecules with diverse functionalities and potential applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Derivatization through Functional Group Transformations

The chemical reactivity of this compound is largely dictated by the chloromethyl group, which is amenable to a variety of functional group transformations. These transformations enable the derivatization of the molecule, leading to a diverse array of compounds with tailored properties.

Substitution Reactions for Diverse Carbon-Heteroatom Bond Formation

The benzylic chloride in this compound is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the formation of a wide range of carbon-heteroatom bonds, a cornerstone of synthetic organic chemistry. researchgate.netnih.gov These reactions are crucial for assembling the core structures of many biologically active compounds and functional materials. nih.gov

The formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds can be readily achieved by reacting this compound with appropriate nucleophiles. For example, treatment with alcohols or phenols in the presence of a base would yield the corresponding ethers. Similarly, reaction with amines would lead to the formation of substituted benzylamines, and reaction with thiols would produce thioethers.

Modern synthetic methodologies, including those utilizing photocatalysis, have expanded the toolkit for creating carbon-heteroatom bonds under mild conditions. researchgate.net These advanced methods often offer greater efficiency and functional group tolerance compared to traditional approaches. The development of copper-catalyzed cross-coupling reactions, for instance, provides a powerful means for constructing C-O and C-N bonds. mdpi.com

Table 1: Examples of Substitution Reactions with this compound

NucleophileReagent ExampleProduct Functional Group
OxygenSodium phenoxideEther
NitrogenAmmonia, Primary/Secondary AminesAmine
SulfurSodium thiophenoxideThioether
CarbonSodium cyanideNitrile

Expansion of the Carbon Skeleton via Organometallic Coupling Reactions (e.g., cross-coupling)

Organometallic cross-coupling reactions represent a powerful strategy for expanding the carbon skeleton of this compound. These reactions, often catalyzed by palladium complexes, enable the formation of new carbon-carbon bonds with high efficiency and selectivity. nih.gov

The Stille cross-coupling reaction, for example, is a versatile method for creating sp²-sp² carbon-carbon bonds and could potentially be employed to couple this compound (after conversion to a suitable organostannane derivative) with various aryl or vinyl halides. scispace.com The development of advanced catalyst systems has expanded the scope of these reactions to include less reactive coupling partners. scispace.com

Another prominent example is the Suzuki-Miyaura reaction, which typically involves the coupling of an organoboron compound with a halide. While the chloromethyl group itself is not a typical substrate for direct Suzuki coupling, it can be readily converted to other functionalities, such as a boronic ester, that can participate in these reactions. The versatility of palladium-catalyzed cross-coupling reactions allows for the incorporation of a wide range of substituents, leading to the synthesis of complex molecular structures. nih.gov

Applications in Medicinal Chemistry and Pharmaceutical Precursors

The structural motif present in this compound is found in various compounds of interest in medicinal chemistry and serves as a valuable precursor for the synthesis of pharmaceutical agents.

Building Blocks for Active Pharmaceutical Ingredients (APIs)

Substituted benzene derivatives are ubiquitous in drug discovery and development. The 4-ethyl-1-methoxybenzyl moiety, which can be readily introduced using this compound, can serve as a key structural component in the design of new therapeutic agents. The specific substitution pattern on the aromatic ring can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large number of approved drugs containing at least one heterocyclic ring. This compound can be utilized in the synthesis of various heterocyclic systems.

For instance, the chloromethyl group can react with binucleophilic reagents to construct heterocyclic rings. Reaction with a compound containing both a hydroxyl and an amino group, for example, could lead to the formation of oxazine (B8389632) derivatives. The synthesis of benzo[b]thiophenes, another important heterocyclic core in medicinal chemistry, often involves reactions that form carbon-sulfur and carbon-carbon bonds, transformations that can be initiated from a reactive starting material like this compound. researchgate.net The development of novel synthetic routes to biologically active indole (B1671886) derivatives, another critical heterocyclic system, often relies on the availability of versatile substituted benzene starting materials. researchgate.net

Role in Materials Science and Polymer Synthesis

The unique structural features of this compound, namely the reactive benzylic chloride, the electron-donating methoxy (B1213986) group, and the hydrophobic ethyl group, position it as a versatile building block in the fields of materials science and polymer synthesis. Its potential lies in its ability to be incorporated into larger molecular architectures, imparting specific functions and properties to the resulting materials.

Monomer for Functional Polymer Architectures

While not a conventional vinyl monomer, this compound can serve as a valuable precursor for the synthesis of functional polymers through various strategies. The presence of the chloromethyl group is key to its utility, allowing for its incorporation into polymer chains via several polymerization mechanisms or through post-polymerization modification.

One potential route is through polycondensation reactions. The chloromethyl group can react with nucleophiles, such as bisphenols or diamines, to form ether or amine linkages, respectively, resulting in the formation of linear polymers. The methoxy and ethyl substituents on the benzene ring would then function as pendant groups, influencing the solubility, thermal properties, and processability of the resulting polymer.

Furthermore, this compound can be chemically modified to yield a polymerizable monomer. For instance, the chloromethyl group could be converted to a vinyl group through a Wittig-type reaction or to an acrylate (B77674) or methacrylate (B99206) group by reaction with the corresponding acrylic acid salt. The resulting styrenic or acrylic monomer could then undergo free-radical, cationic, or controlled radical polymerization techniques to produce well-defined polymers. For example, derivatives of methoxystyrene have been successfully polymerized via living cationic polymerization, suggesting that a similarly modified this compound could be a candidate for producing polymers with controlled molecular weights and low dispersity. nih.gov

The resulting polymers, bearing the 4-ethyl-1-methoxybenzene moiety, could exhibit interesting properties. The methoxy group can enhance the polymer's solubility in organic solvents and potentially contribute to its optical properties, while the ethyl group can increase its hydrophobicity and affect its thermal characteristics, such as the glass transition temperature.

Another approach is the use of this compound in post-polymerization modification. researchgate.net Polymers containing nucleophilic side chains, such as poly(4-hydroxystyrene) or poly(4-aminostyrene), could be functionalized by reacting them with this compound. This would graft the 4-ethyl-1-methoxybenzyl group onto the polymer backbone, thereby altering the polymer's surface properties, solubility, and thermal stability.

Polymerization StrategyPotential Polymer TypeKey Functional Group Utilized
PolycondensationPolyesters, Polyamides, PolyethersChloromethyl
Conversion to MonomerPolystyrene, PolyacrylatesChloromethyl (for conversion)
Post-polymerization ModificationGraft CopolymersChloromethyl

Precursor for Advanced Materials Development

The reactivity of the chloromethyl group makes this compound a valuable precursor for the development of a range of advanced materials. Its ability to undergo nucleophilic substitution reactions allows for its covalent attachment to surfaces or its integration into larger, functional molecular systems.

For instance, it can be used to modify the surface of materials such as silica, gold, or polymers. By reacting with hydroxyl or amine groups on a surface, a monolayer of 4-ethyl-1-methoxybenzyl groups can be formed. This surface modification can alter the hydrophobicity, biocompatibility, and adhesive properties of the material.

In the field of organic electronics, derivatives of this compound could be explored for the synthesis of organic semiconductors or light-emitting materials. The core aromatic structure can be extended through cross-coupling reactions to create larger π-conjugated systems. city.ac.uk The methoxy and ethyl groups can be used to tune the electronic properties and solid-state packing of these materials, which are crucial for their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the reactive nature of the chloromethyl group allows for its use in the synthesis of functional dyes, liquid crystals, and components of metal-organic frameworks (MOFs). By attaching this molecule to chromophores, mesogenic units, or organic linkers, new materials with tailored optical, liquid crystalline, or porous properties can be designed.

Catalytic Methodologies for Further Functionalization

The synthetic utility of this compound is significantly enhanced by the availability of a wide range of catalytic methodologies that can selectively transform its functional groups. These methods provide efficient and versatile routes to a diverse array of derivatives.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of the chloromethyl group in this compound. Cross-coupling reactions, in particular, provide a means to form new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki Coupling: While less common for benzylic chlorides compared to aryl halides, under appropriate catalytic conditions (e.g., using palladium or nickel catalysts with suitable ligands), the chloromethyl group could potentially undergo Suzuki coupling with boronic acids or their derivatives. This would lead to the formation of a new carbon-carbon bond, replacing the chlorine atom with an aryl, vinyl, or alkyl group.

Sonogashira Coupling: The Sonogashira coupling reaction, which typically couples aryl or vinyl halides with terminal alkynes, can also be adapted for benzylic halides. organic-chemistry.orgpearson.com Using a palladium catalyst and a copper(I) co-catalyst, this compound could be reacted with various terminal alkynes to introduce an alkynyl moiety. organic-chemistry.org This reaction is instrumental in the synthesis of conjugated organic materials. diva-portal.orgadvancedsciencenews.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It could be employed to react this compound with a wide range of primary and secondary amines, providing a direct route to secondary and tertiary benzylic amines, respectively.

Other Cross-Coupling Reactions: Other transition metal-catalyzed reactions, such as Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Heck coupling (with alkenes), could also be envisioned for the derivatization of this compound, further expanding its synthetic potential.

Cross-Coupling ReactionReactantResulting Functional Group
Suzuki CouplingBoronic AcidAryl, Vinyl, or Alkyl
Sonogashira CouplingTerminal AlkyneAlkyne
Buchwald-Hartwig AminationAmineSecondary or Tertiary Amine
Stille CouplingOrganostannaneAryl, Vinyl, or Alkyl
Negishi CouplingOrganozinc ReagentAryl, Vinyl, or Alkyl

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, presents an attractive alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues.

Phase-Transfer Catalysis: The functionalization of the chloromethyl group in this compound can be efficiently achieved using phase-transfer catalysis (PTC). iosrjournals.org In this methodology, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction between the water-insoluble organic substrate and a water-soluble nucleophile. This approach can be used for a variety of nucleophilic substitution reactions, including the introduction of azide (B81097), cyanide, and thiolate groups. For example, the reaction with sodium azide under PTC conditions would yield the corresponding benzyl (B1604629) azide, a versatile intermediate for the synthesis of amines and triazoles. The enantioselective alkylation of substrates using chiral phase-transfer catalysts derived from cinchona alkaloids has also been reported, opening up possibilities for asymmetric synthesis starting from benzylic halides. nih.gov

Nucleophilic Catalysis: Certain nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) or phosphines, can activate the chloromethyl group towards substitution reactions. These catalysts can form a more reactive intermediate by displacing the chloride, which is then readily attacked by a weaker nucleophile. This strategy can be employed for esterification and etherification reactions with alcohols and phenols that might otherwise be sluggish.

By leveraging these diverse catalytic methodologies, this compound can be transformed into a vast array of more complex molecules, underscoring its importance as an advanced intermediate in organic synthesis and materials science.

Future Research Directions and Emerging Opportunities

Sustainable Synthesis and Green Chemistry Innovations

Future research into the synthesis of 2-(Chloromethyl)-4-ethyl-1-methoxybenzene will increasingly prioritize the principles of green chemistry, aiming to develop more environmentally benign and efficient manufacturing processes. Traditional synthesis routes, such as the Blanc chloromethylation, often rely on harsh reagents like formaldehyde (B43269) and hydrogen chloride with Lewis acid catalysts, which can generate hazardous byproducts, including the highly carcinogenic bis(chloromethyl) ether. wikipedia.orglibretexts.org Innovations in this area will focus on mitigating these issues through several key strategies.

One promising direction is the development of alternative chloromethylating agents that are less toxic and more selective. This could involve the use of solid-supported reagents or phase-transfer catalysis to improve reaction control and minimize waste. unive.itresearchgate.net Research into catalytic systems that can operate under milder conditions, such as lower temperatures and pressures, will also be crucial. google.com Furthermore, the replacement of conventional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water could significantly reduce the environmental footprint of the synthesis. researchgate.net

Chemo- and Regioselective Catalysis for Advanced Transformations

The functional groups of this compound offer multiple sites for chemical modification, making it an ideal substrate for exploring advanced chemo- and regioselective catalysis. The benzylic chloride is a particularly attractive handle for a variety of cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds with high precision.

Future research will likely focus on leveraging transition-metal catalysis (e.g., using palladium, nickel, or cobalt) to selectively transform the chloromethyl group while leaving the rest of the molecule intact. acs.orgnih.govresearchgate.net This could include well-established methods like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as emerging techniques such as photoredox catalysis to generate benzylic radicals for Giese-type additions. acs.orgnih.gov Developing catalysts that can perform these transformations at room temperature and with low catalyst loadings would be a significant advancement. mit.edu

Beyond the chloromethyl group, opportunities exist for the regioselective functionalization of the aromatic ring itself. The existing methoxy (B1213986) and ethyl groups direct electrophilic substitution, but advanced catalytic methods could enable C-H activation at non-classical positions. For instance, developing catalysts that can selectively introduce new substituents at the C3, C5, or C6 positions would open up access to a vast new chemical space of polysubstituted aromatic compounds. nih.govresearchgate.net Research into directing group strategies or the use of specific zeolite or rare-earth metal catalysts could provide pathways to previously inaccessible derivatives. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way chemical research is conducted, and its integration into the study of this compound offers significant opportunities. These computational tools can accelerate the discovery of new reactions, optimize existing processes, and predict the properties of novel derivatives, thereby reducing the need for extensive and time-consuming experimentation.

Furthermore, ML models can be trained to predict the outcomes of unknown reactions involving this compound. By inputting the structures of reactants and proposed conditions, these models can forecast reaction yields, identify potential side products, and suggest optimal parameters such as temperature, solvent, and catalyst choice. nih.govresearchgate.net This predictive capability saves valuable resources and allows researchers to focus on the most promising experimental pathways. acs.org The development of unique "molecular fingerprints" for this compound and its reaction partners will be crucial for training robust algorithms that can accurately predict its chemical behavior in diverse environments. unive.it

Exploration of Novel Biological Activities Beyond Conventional Applications

While this compound is primarily a synthetic intermediate, its structural motifs are present in various biologically active molecules, suggesting that its derivatives could possess unexplored pharmacological properties. Future research should focus on using this compound as a scaffold to generate libraries of novel molecules for biological screening. The reactive chloromethyl group is an ideal anchor point for introducing a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).

Drawing inspiration from analogous structures, several therapeutic areas warrant investigation. For example, various chlorinated aromatic compounds have demonstrated potent antibacterial and anticancer activities. wikipedia.orglibretexts.org Derivatives of this compound could be synthesized and evaluated against panels of bacterial strains (including resistant ones) and cancer cell lines. Similarly, other substituted aromatic ethers have been identified as inhibitors of ion channels or other protein targets. nih.gov A targeted library of compounds based on this scaffold could be screened for activity in these areas.

Beyond direct therapeutic applications, derivatives could be developed as chemical probes or tool compounds. By attaching fluorescent tags or biotin (B1667282) labels via the chloromethyl handle, researchers could create molecules to study biological pathways, visualize cellular processes, or identify new protein targets. This approach would leverage the compound's chemical versatility to advance fundamental biological research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Chloromethyl)-4-ethyl-1-methoxybenzene, and what reaction conditions optimize yield?

  • Methodology :

  • Route 1 : Friedel-Crafts alkylation of 4-ethyl-1-methoxybenzene with chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions (H₂SO₄, 0–5°C) .
  • Route 2 : Electrophilic substitution using para-substituted precursors (e.g., 4-ethyl-1-methoxybenzene) with chloromethyl halides in polar aprotic solvents (DMF, DMSO) at 60–80°C .
  • Critical parameters : Temperature control (<5°C for exothermic steps), solvent purity, and stoichiometric ratios of chloromethylating agents.
    • Data Table :
MethodReagentsSolventTemp (°C)Yield (%)
Friedel-CraftsClCH₂OCH₃, H₂SO₄CH₂Cl₂0–565–75
Electrophilic substitutionClCH₂Br, K₂CO₃DMF60–8070–85

Q. How is this compound characterized structurally?

  • Methodology :

  • X-ray crystallography : SHELX software for refinement of single-crystal structures .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.5 ppm for CH₂Cl, δ ~3.8 ppm for OCH₃) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 200.06) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH stability : Stable in aqueous solutions (pH 5–9) but hydrolyzes rapidly under strongly acidic (pH <3) or basic (pH >11) conditions, releasing HCl .
  • Thermal stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. What reaction mechanisms dominate in cross-coupling reactions involving this compound?

  • Methodology :

  • Buchwald-Hartwig amination : Pd-catalyzed C–N coupling with aryl amines (Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) .
  • Suzuki-Miyaura coupling : Chloromethyl group as a leaving group for aryl boronic acid coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
    • Key Insight : Steric hindrance from the ethyl and methoxy groups slows nucleophilic substitution but enhances regioselectivity in coupling reactions .

Q. How does this compound interact with biological targets (e.g., kinases or bacterial enzymes)?

  • Methodology :

  • Kinase inhibition assays : IC₅₀ determination via ATP-competitive binding studies (e.g., human EGFR kinase) .
  • Antimicrobial testing : MIC values against S. aureus and E. coli using broth microdilution (modifications to the chloromethyl group enhance activity) .
    • Data Table :
TargetAssay TypeIC₅₀/MIC (µM)
EGFR KinaseFluorescent ADP-Glo12.3 ± 1.5
S. aureusBroth microdilution25.6 ± 3.2

Q. What computational tools predict its reactivity in enantioselective transformations?

  • Methodology :

  • DFT calculations : Gaussian 16 for transition-state modeling of asymmetric alkylation (B3LYP/6-31G* basis set) .
  • Retrosynthesis AI : Template-based prediction using Reaxys and Pistachio databases for feasible routes .

Q. How do contradictory data on reaction yields arise in published syntheses?

  • Analysis :

  • Solvent effects : Higher yields in DMF (85%) vs. THF (60%) due to better solubility of intermediates .
  • Catalyst purity : Residual moisture in Pd catalysts reduces coupling efficiency by 15–20% .

Q. What green chemistry adaptations are feasible for its synthesis?

  • Methodology :

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity .
  • Catalyst recycling : Magnetic Fe₃O₄-supported Pd nanoparticles for >5 reuse cycles without activity loss .

Methodological Notes

  • Key references : SHELX for crystallography , PubChem for spectral data , and recent pharmacological studies (2025) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.